molecular formula C21H15N3O8 B14908989 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate)

2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate)

Cat. No.: B14908989
M. Wt: 437.4 g/mol
InChI Key: XRZMUXYCGBQEEF-UHFFFAOYSA-N
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Description

2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methylene bridges and nitrobenzoate groups

Preparation Methods

The synthesis of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dibromomethylpyridine with 4-nitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylene bridges can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) include:

    2,6-Dibromomethylpyridine: A precursor in the synthesis of the target compound.

    4-Nitrobenzoic acid: Another precursor used in the synthesis.

    2-Amino-6-methylpyridinium 4-nitrobenzoate: A compound with similar structural features but different functional groups, used in optoelectronics and other applications.

The uniqueness of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) lies in its combination of a pyridine ring with methylene bridges and nitrobenzoate groups, which imparts specific chemical and physical properties not found in other similar compounds.

Properties

Molecular Formula

C21H15N3O8

Molecular Weight

437.4 g/mol

IUPAC Name

[6-[(4-nitrobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-nitrobenzoate

InChI

InChI=1S/C21H15N3O8/c25-20(14-4-8-18(9-5-14)23(27)28)31-12-16-2-1-3-17(22-16)13-32-21(26)15-6-10-19(11-7-15)24(29)30/h1-11H,12-13H2

InChI Key

XRZMUXYCGBQEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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